N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, a fluorobenzyl group, and a pyridinylmethyl group
Vorbereitungsmethoden
The synthesis of N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Analyse Chemischer Reaktionen
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
Wirkmechanismus
The mechanism by which N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine exerts its effects depends on its specific application. In general, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through processes like binding or inhibition. These interactions can modulate biochemical pathways and produce specific biological effects.
Vergleich Mit ähnlichen Verbindungen
N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can be compared to other similar compounds, such as:
- N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1-propanamine
- N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-phenylamine
These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and potential applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C22H22BrFN2O2 |
---|---|
Molekulargewicht |
445.3g/mol |
IUPAC-Name |
N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C22H22BrFN2O2/c1-2-27-21-12-17(14-26-13-16-7-9-25-10-8-16)11-19(23)22(21)28-15-18-5-3-4-6-20(18)24/h3-12,26H,2,13-15H2,1H3 |
InChI-Schlüssel |
KGEZINBWNGJLSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.